D-Ala2,MePhe4,Met5(O))enkephalinol

概要

説明

準備方法

FK-33-824は、一連のペプチドカップリング反応によって合成されます。 合成経路は、アミノ酸を段階的に添加してペンタペプチド鎖を形成することを含みます . 反応条件には、通常、ジシクロヘキシルカルボジイミドやN-ヒドロキシスクシンイミドなどのカップリング試薬の使用が含まれます . 工業的生産方法は、大規模なペプチド合成技術を用い、高純度と高収率を確保しています .

化学反応の分析

Receptor Binding and Activation

DAMGO exhibits high-affinity binding to MOR-1, initiating conformational changes that activate downstream signaling pathways. Key findings include:

- G-protein activation : DAMGO triggers MOR-1 coupling to inhibitory G-proteins (Gαi/o), reducing intracellular cAMP levels via adenylyl cyclase inhibition .

- EC₅₀ for phosphorylation : DAMGO induces MOR-1 phosphorylation with an EC₅₀ of ~40 nM in transfected Neuro2A cells .

Table 1: Agonist-Dependent MOR-1 Phosphorylation

| Agonist | Phosphorylation Efficiency | EC₅₀ (nM) | Antagonist Sensitivity |

|---|---|---|---|

| DAMGO | None observed | N/A | Naloxone-sensitive |

| Morphine | High (6 mol phosphate/MOR) | 40 | Naloxone-sensitive |

| β-Endorphin | Moderate | 40 | Naloxone-sensitive |

Receptor Internalization

DAMGO induces MOR-1 internalization via clathrin-mediated endocytosis, a process independent of analgesic tolerance:

- In morphine-tolerant rats, DAMGO retains its ability to internalize MOR-1 in spinal cord neurons without reduced efficacy .

- Internalization is not correlated with cross-tolerance, suggesting preserved receptor trafficking mechanisms .

Ion Channel Modulation

DAMGO inhibits presynaptic N-type Ca²⁺ channels, reducing neurotransmitter release:

- Mechanism : DAMGO suppresses Ca²⁺ influx by selectively blocking N-type channels, as shown in chick ciliary ganglion neurons .

- Effect on synaptic transmission : Reduces quantal content (m) by 30–50% at 1–10 μM concentrations without altering quantal size (q) .

Table 2: DAMGO-Induced Inhibition of Ca²⁺ Channels

| Channel Type | Inhibition Efficiency | Key Antagonist | Experimental Model |

|---|---|---|---|

| N-type | >70% Δ[Ca²⁺]ₜ reduction | ω-Conotoxin | Chick ciliary ganglion |

| L-type | No significant effect | Nifedipine | N/A |

Synthetic and Structural Insights

While synthesis details for DAMGO are proprietary, its design incorporates modifications to enhance MOR-1 selectivity and metabolic stability:

- Key modifications :

- Applications :

Comparative Pharmacology

DAMGO’s lack of MOR-1 phosphorylation (unlike morphine) suggests unique receptor interaction dynamics . This property may underlie its distinct signaling bias, favoring G-protein activation over β-arrestin recruitment.

科学的研究の応用

Pain Management

Mechanism of Action

D-Ala2,MePhe4,Met5(O)enkephalinol functions as a potent agonist at mu-opioid receptors, leading to effective analgesic properties. Research indicates that this compound can significantly reduce pain responses in animal models, suggesting its potential for therapeutic use in managing acute and chronic pain conditions.

Case Studies

- In a study focusing on morphine-tolerant rats, D-Ala2,MePhe4,Met5(O)enkephalinol demonstrated the ability to induce internalization of mu-opioid receptors without altering the signaling pathways typically associated with morphine tolerance. This finding suggests that D-Ala2,MePhe4,Met5(O)enkephalinol may provide effective analgesia even in patients who have developed tolerance to traditional opioids .

- Another investigation highlighted the compound's role in modulating gastrointestinal motility through its action on mu-opioid receptors in the ileum. The results indicated that it could influence electrolyte and amino acid transport, which is crucial for managing conditions like irritable bowel syndrome .

Addiction Research

Role in Substance Use Disorders

D-Ala2,MePhe4,Met5(O)enkephalinol has been implicated in studies examining the neurobiological mechanisms underlying addiction. Its interaction with opioid receptors helps elucidate the pathways involved in reward and reinforcement behaviors associated with substance use disorders.

Research Findings

- Recent studies suggest that enkephalins play a significant role in modulating dopamine release in the brain's reward circuitry. Manipulating these pathways may provide insights into developing treatments for addiction . The compound's ability to activate mu-opioid receptors could potentially counteract withdrawal symptoms or cravings associated with opioid dependence.

- Investigations into the enkephalinergic system reveal that D-Ala2,MePhe4,Met5(O)enkephalinol may influence conditioned reinforcing effects of drugs. This opens avenues for exploring its use as a therapeutic agent aimed at reducing relapse rates in recovering addicts .

Neurobiological Studies

Implications for Neurotransmission

The compound's ability to interact with various opioid receptors allows researchers to explore its effects on neurotransmission and neuronal plasticity. Understanding these interactions can provide valuable insights into neurodegenerative diseases and mental health disorders.

Experimental Applications

- D-Ala2,MePhe4,Met5(O)enkephalinol has been utilized in experiments assessing G-protein activation and cAMP inhibition via mu-opioid receptors. These studies contribute to our understanding of how opioids modulate cellular signaling pathways .

- Additionally, its application in studying nociception highlights the importance of opioid peptides in pain pathways and their potential modulation through targeted therapies .

Comparative Effectiveness Research

Utilization in Clinical Trials

The compound serves as a positive control in various pharmacological assays aimed at understanding opioid receptor dynamics and their physiological effects. Its effectiveness compared to other opioid derivatives can help refine treatment protocols for pain management and addiction therapy.

作用機序

FK-33-824は、中枢神経系のオピオイド受容体に結合することで効果を発揮します . この結合は、痛みと感情に関与する神経伝達物質の放出を阻害し、鎮痛効果と不安解消効果をもたらします . 分子標的としては、μ-オピオイド受容体とδ-オピオイド受容体があります .

類似化合物の比較

FK-33-824は、メチオニンエンケファリンやロイシンエンケファリンなどの他のエンケファリン類似体と似ています . FK-33-824は、その増強された効力と全身吸収において独特です . 他の類似化合物は次のとおりです。

メチオニンエンケファリン: 類似の鎮痛作用を持つ天然のエンケファリン.

ロイシンエンケファリン: 類似の効果を持つ別の天然のエンケファリン.

D-Ala2, MePhe4, Met(O)5-エンケファリン-ol: 類似の性質を持つ合成類似体.

類似化合物との比較

FK-33-824 is similar to other enkephalin analogues such as methionine enkephalin and leucine enkephalin . FK-33-824 is unique in its enhanced potency and systemic absorption . Other similar compounds include:

Methionine enkephalin: A naturally occurring enkephalin with similar analgesic properties.

Leucine enkephalin: Another naturally occurring enkephalin with similar effects.

D-Ala2, MePhe4, Met(O)5-enkephalin-ol: A synthetic analogue with similar properties.

生物活性

D-Ala2,MePhe4,Met5(O)enkephalinol is a synthetic analog of enkephalins, which are endogenous opioid peptides that play significant roles in pain modulation and various physiological processes. This compound exhibits unique pharmacological properties due to its structural modifications, particularly at positions 2, 4, and 5 of the enkephalin backbone.

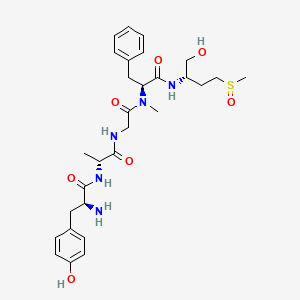

Structure and Composition

D-Ala2,MePhe4,Met5(O)enkephalinol has the chemical formula C29H41N5O7S and a molecular weight of approximately 585.7 g/mol. Its structure includes:

- D-Alanine (D-Ala) at position 2

- Methionine sulfoxide (Met5(O)) at position 5

- Meta-phenylalanine (MePhe) at position 4

This specific arrangement enhances its affinity for opioid receptors compared to natural enkephalins.

Opioid Receptor Affinity

D-Ala2,MePhe4,Met5(O)enkephalinol demonstrates high binding affinity for delta (δ) and mu (μ) opioid receptors. Research indicates that this compound can induce significant analgesic effects:

- Analgesia : The compound has been shown to produce potent analgesic effects comparable to morphine in various animal models. For instance, studies involving guinea pigs demonstrated that the compound could effectively modulate pain responses through opioid receptor activation .

The mechanism by which D-Ala2,MePhe4,Met5(O)enkephalinol exerts its effects involves:

- Receptor Activation : Binding to opioid receptors leads to the inhibition of adenylate cyclase activity, resulting in decreased cAMP levels.

- Hyperpolarization of Neurons : The compound causes membrane hyperpolarization in neuronal cells by increasing potassium conductance .

- Inhibition of Neurotransmitter Release : It reduces the release of pro-nociceptive neurotransmitters in the spinal cord and peripheral nervous system.

Study on Analgesic Effects

A study conducted on guinea pigs assessed the analgesic properties of D-Ala2,MePhe4,Met5(O)enkephalinol using the ileum contraction model. The results indicated that the compound significantly reduced contractions induced by electrical stimulation, showcasing its potential as a therapeutic agent for pain management .

| Study Parameter | Result |

|---|---|

| Species | Guinea Pigs |

| Model | Isolated Ileum Contraction |

| Dose Administered | Varies (specific doses not disclosed) |

| Observed Effect | Significant reduction in contraction |

| Mechanism | Opioid receptor activation |

Pharmacokinetics

The pharmacokinetic profile of D-Ala2,MePhe4,Met5(O)enkephalinol has been characterized in animal models. Key findings include:

- Absorption : Rapid absorption post-injection.

- Distribution : High distribution in brain tissues correlating with analgesic efficacy.

- Metabolism : Primarily metabolized by peptidases; however, the methionine sulfoxide modification provides resistance to enzymatic degradation compared to natural enkephalins .

特性

IUPAC Name |

(2S)-2-amino-N-[(2R)-1-[[2-[[(2S)-1-[[(2S)-1-hydroxy-4-methylsulfinylbutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-methylamino]-2-oxoethyl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H41N5O7S/c1-19(32-28(39)24(30)15-21-9-11-23(36)12-10-21)27(38)31-17-26(37)34(2)25(16-20-7-5-4-6-8-20)29(40)33-22(18-35)13-14-42(3)41/h4-12,19,22,24-25,35-36H,13-18,30H2,1-3H3,(H,31,38)(H,32,39)(H,33,40)/t19-,22+,24+,25+,42?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYZHONGSQNXMPH-IQNHEXCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(=O)N(C)C(CC1=CC=CC=C1)C(=O)NC(CCS(=O)C)CO)NC(=O)C(CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)NCC(=O)N(C)[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCS(=O)C)CO)NC(=O)[C@H](CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H41N5O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30880074 | |

| Record name | Sandoz FK 33-824 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30880074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

603.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64854-64-4 | |

| Record name | FK 33-824 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064854644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sandoz FK 33-824 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30880074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。